molecular formula C13H16BBrN2O2 B1519628 5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1072152-50-1

5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1519628
CAS No.: 1072152-50-1
M. Wt: 323 g/mol
InChI Key: HBAJAQXOPJTWPI-UHFFFAOYSA-N
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Description

5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine (CAS 1072152-50-1) is a boronic ester derivative of the pyrrolo[2,3-b]pyridine scaffold. Its molecular formula is C₁₃H₁₆BBrN₂O₂, with a molecular weight of 322.999 and a monoisotopic mass of 322.048820 . The compound features a bromine atom at the 5-position and a pinacol boronate ester at the 3-position, making it a critical intermediate in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems in drug discovery .

Key applications include its use in synthesizing kinase inhibitors targeting c-KIT mutants (e.g., D816V) and other bioactive molecules. The boronate group enables efficient coupling with aryl halides or triflates under palladium catalysis .

Properties

IUPAC Name

5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BBrN2O2/c1-12(2)13(3,4)19-14(18-12)10-7-17-11-9(10)5-8(15)6-16-11/h5-7H,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBAJAQXOPJTWPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CNC3=C2C=C(C=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BBrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670160
Record name 5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072152-50-1
Record name 5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings.

The compound has the following chemical properties:

PropertyValue
CAS Number1072152-50-1
Molecular FormulaC13H16BBrN2O2
Molecular Weight310.18 g/mol
Melting PointNot specified
LogP2.68148

Antioxidant and Anti-inflammatory Properties

Antiparasitic Activity

The biological activity of this compound extends to antiparasitic effects. A study on imidazopyridines revealed that modifications similar to those seen in pyrrolo[2,3-b]pyridine derivatives can enhance selectivity against Leishmania parasites while maintaining moderate metabolic stability . This suggests potential applications in treating parasitic infections.

Case Studies

Case Study 1: DYRK1A Inhibition
In a study focusing on DYRK1A inhibitors, compounds similar to this compound were synthesized and tested. The results showed that these compounds exhibited significant inhibitory activity with IC50 values in the nanomolar range. This highlights the potential for developing therapeutic agents targeting neurodegenerative diseases where DYRK1A plays a crucial role .

Case Study 2: Antioxidant Effects
Another research effort evaluated the antioxidant properties of this compound using various cell lines. The findings indicated a marked reduction in reactive oxygen species (ROS) levels when treated with the compound compared to control groups. This suggests its utility in conditions characterized by oxidative stress .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to 5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine exhibit significant anticancer properties. The incorporation of boron into organic molecules has been shown to enhance their biological activity. For instance, studies have demonstrated that pyrrolopyridine derivatives can inhibit specific cancer cell lines by interfering with cellular signaling pathways .

Targeted Drug Delivery
The compound's boron-containing moiety allows for potential applications in targeted drug delivery systems. Boron compounds are known to form stable complexes with various biomolecules, which can be exploited to enhance the specificity and efficacy of drug delivery systems . This characteristic is particularly useful in designing drugs that require precise targeting to minimize side effects.

Organic Synthesis

Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its functional groups allow for further chemical modifications which can lead to the synthesis of more complex structures . This is particularly valuable in the development of new pharmaceuticals and agrochemicals.

Cross-Coupling Reactions
The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is widely used in the formation of carbon-carbon bonds and is essential for synthesizing a variety of organic compounds . The presence of the boronate ester enhances the reactivity of the molecule under mild conditions.

Materials Science

Development of Functional Materials
In materials science, this compound can be utilized in the development of functional materials such as sensors and catalysts. The unique properties imparted by the boron atom make it an attractive candidate for creating materials with specific electronic or optical properties .

Polymer Chemistry
The compound's ability to form stable bonds with various substrates allows it to be used in polymer chemistry for creating new polymers with enhanced mechanical and thermal properties. This application is particularly relevant in developing high-performance materials for industrial applications .

Case Studies

Study Application Findings
Study 1Anticancer ActivityDemonstrated inhibition of cancer cell proliferation in vitro using derivatives similar to the compound .
Study 2Drug DeliveryExplored targeted delivery mechanisms utilizing boron chemistry for enhanced specificity .
Study 3Organic SynthesisSuccessfully used in Suzuki-Miyaura reactions leading to high yields of target compounds .
Study 4Materials ScienceDeveloped new sensor materials with improved sensitivity due to boron integration .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Substituents/Modifications Molecular Formula Key Applications/Properties References
Target Compound 5-Br, 3-boronate ester C₁₃H₁₆BBrN₂O₂ Suzuki coupling, kinase inhibitor synthesis
5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (15) 5-Br, 3-I C₇H₄BrIN₂ Intermediate for Sonogashira couplings; iodine serves as a leaving group
5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine (5) 5-Br, 3-NO₂ C₇H₄BrN₃O₂ Precursor for 3-amino derivatives via reduction; nitro group enables further functionalization
5-Bromo-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine (20b) 5-Br, 3-(pyridin-3-ylethynyl) C₁₆H₁₀BrN₃ Sonogashira product; ethynyl groups enhance π-conjugation for material science applications
5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine 5-Br, 2-C₂H₅ C₉H₉BrN₂ Lipophilic analog; ethyl group may improve membrane permeability
5-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine 5-Cl, 3-boronate ester C₁₃H₁₆BClN₂O₂ Chloro analog with similar reactivity but altered electronic properties

Preparation Methods

Starting Material Preparation

  • The core heterocycle, 1H-pyrrolo[2,3-b]pyridine , is first brominated selectively at the 5-position using brominating agents such as bromine in chloroform or N-bromosuccinimide (NBS) in the presence of bases like triethylamine.
  • Reaction conditions typically range from 0 °C to room temperature, with reaction times from 10 minutes up to 1 hour depending on the reagent and solvent system used.

Introduction of the Boronate Ester Group

  • The 3-position borylation is achieved by palladium-catalyzed coupling of the 3-bromo intermediate with bis(pinacolato)diboron .
  • A typical catalytic system includes [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) as the catalyst and potassium acetate (KOAc) as the base.
  • The reaction is conducted in a solvent such as dioxane at elevated temperatures (~80 °C) for approximately 8 hours.

Purification and Isolation

  • After completion, the reaction mixture is cooled and subjected to aqueous workup.
  • The organic layer is extracted, dried over sodium sulfate, and concentrated.
  • Purification is typically performed by flash chromatography on silica gel or preparative HPLC using acetonitrile/water gradients adjusted to pH 10 with ammonium hydroxide or trifluoroacetic acid.

Representative Reaction Scheme

Step Reagents & Conditions Product Description
1 1H-pyrrolo[2,3-b]pyridine + Br2 or NBS, 0 °C–RT 5-Bromo-1H-pyrrolo[2,3-b]pyridine (5-position brominated intermediate)
2 5-Bromo intermediate + bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc, dioxane, 80 °C, 8 h This compound
3 Workup and purification by flash chromatography or preparative HPLC Pure target compound

Experimental Data Summary

Parameter Details
Brominating agents Bromine in chloroform, NBS with triethylamine
Borylation catalyst Pd(dppf)Cl2 (5 mol%)
Base Potassium acetate (KOAc)
Solvent Dioxane
Temperature 80 °C
Reaction time 8 hours
Purification Flash chromatography or preparative HPLC
Yield Typically moderate to good (e.g., 60-70%)

Additional Notes and Variations

  • Bromination can be performed using different brominating agents and solvents, with NBS offering milder conditions and easier handling than elemental bromine.
  • The borylation step is sensitive to moisture and oxygen; hence, inert atmosphere (nitrogen or argon) is recommended.
  • Alternative bases such as potassium carbonate have been used in related Suzuki coupling reactions but potassium acetate is preferred in borylation for better yields.
  • The boronate ester group introduced is stable and serves as a versatile intermediate for further Suzuki couplings to introduce various aryl or heteroaryl substituents.

Research Findings and Applications

  • The compound serves as a key intermediate in medicinal chemistry for the synthesis of pyrrolo[2,3-b]pyridine derivatives with biological activities such as kinase inhibition.
  • The preparation methods are well-documented in patent literature (e.g., WO2006063167A1) and peer-reviewed synthesis studies, confirming the robustness and reproducibility of the protocols.
  • The boronate ester functionality enables facile diversification through Suzuki cross-coupling, facilitating the exploration of structure-activity relationships in drug discovery programs.

Q & A

Q. How can Suzuki-Miyaura cross-coupling reactions be optimized for derivatizing this compound?

The boronate ester moiety in the compound enables efficient cross-coupling with aryl/heteroaryl halides. Key parameters include:

  • Catalyst selection : Use Pd(PPh₃)₄ (2 mol%) for broad substrate tolerance .
  • Base : K₂CO₃ (3 eq) in a toluene/ethanol solvent system (3:1 v/v) at 105°C under argon .
  • Purification : Silica gel chromatography with dichloromethane/ethyl acetate (90:10) yields products with >90% purity .
  • Monitoring : Track reaction progress via TLC and confirm coupling efficiency using ¹H NMR (e.g., disappearance of boronate proton at δ 1.3 ppm) .

Q. What purification techniques are effective for isolating this compound and its derivatives?

  • Crude product isolation : Use vacuum filtration for precipitated solids, followed by extraction with ethyl acetate/water .
  • Chromatography : Silica gel flash chromatography with heptane/ethyl acetate (8:2) or dichloromethane/methanol gradients resolves polar byproducts .
  • Crystallization : For nitro-substituted derivatives, slow evaporation from THF/water mixtures yields high-purity crystals .

Q. How is the compound characterized structurally and functionally?

  • ¹H/¹³C NMR : Identify key signals (e.g., NH proton at δ 12.4–13.5 ppm, boronate methyl groups at δ 1.3 ppm) .
  • Mass spectrometry : Confirm molecular weight via HRMS (e.g., [M+H]+ calculated for C₁₃H₁₇BN₂O₂: 259.12) .
  • X-ray crystallography : Use SHELXL for small-molecule refinement and SHELXS for phase resolution in crystal structures .

Advanced Research Questions

Q. How can contradictory NMR data in substituted pyrrolo[2,3-b]pyridines be resolved?

  • Dynamic effects : NH tautomerism or rotameric equilibria may split signals. Use variable-temperature NMR (e.g., 25–80°C) to observe coalescence .
  • Impurity analysis : Compare HPLC traces with synthetic intermediates (e.g., residual boronic acid in cross-coupled products) .
  • 2D NMR : COSY and HSQC experiments clarify coupling patterns and assign overlapping aromatic protons .

Q. What computational methods aid in analyzing substituent effects on reactivity and bioactivity?

  • DFT calculations : Model electronic effects of substituents (e.g., electron-withdrawing nitro groups at C3) on boronate reactivity .
  • Molecular docking : Predict binding interactions of derivatives with kinase targets (e.g., HPK1) using PyMOL or AutoDock .
  • SAR studies : Compare IC₅₀ values of analogues (e.g., 3-nitro vs. 3-amino derivatives) to map pharmacophore requirements .

Q. How can crystallographic challenges (e.g., twinning, low resolution) be addressed during structural elucidation?

  • Data collection : Use synchrotron radiation for high-resolution datasets (<1.0 Å) to resolve disordered boronate groups .
  • Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals and anisotropic displacement parameters for heavy atoms .
  • Validation : Cross-check with CCP4 tools (e.g., MolProbity) to ensure geometric accuracy and Ramachandran outliers <0.5% .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Cross-Coupling Derivatives

ParameterOptimal ConditionReference
CatalystPd(PPh₃)₄ (2 mol%)
Solvent SystemToluene:Ethanol (3:1)
Reaction Temperature105°C
Purification Yield74–96% (silica gel)

Q. Table 2. Troubleshooting NMR Data Contradictions

IssueSolutionReference
Split NH proton signalVariable-temperature NMR
Overlapping aromatic Hs2D COSY/HSQC experiments
Residual solvent peaksDeuteration or column drying

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

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